Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-

Description

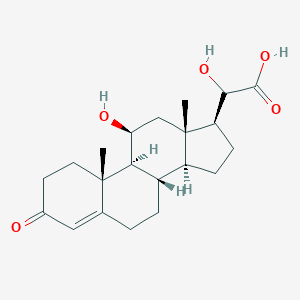

Chemical Structure and Key Features

"Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-" is a steroid derivative with a pregnane backbone. Its structure includes:

- A C4 double bond (pregna-4-ene).

- Hydroxyl groups at positions C11β and C20.

- A ketone group at C2.

- A carboxylic acid group at C21.

This compound belongs to the class of C21 steroids, which are precursors to hormones like corticosteroids and mineralocorticoids. Its stereochemistry at C11 (β-configuration) and C20 (hydroxyl group) is critical for biological activity, as seen in related glucocorticoids .

Properties

CAS No. |

75879-79-7 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |

InChI |

InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,18?,20-,21-/m0/s1 |

InChI Key |

NCZRCNAAHNGILW-WVQAOHMYSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(C(=O)O)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(C(=O)O)O)C)O |

Synonyms |

11β,20-Dihydroxy-3-oxopregn-4-en-21-oic Acid |

Origin of Product |

United States |

Preparation Methods

Manganese(IV) Oxide-Mediated Oxidation

Manganese(IV) oxide (MnO₂) serves as a robust oxidizing agent for converting 20-hydroxy steroids to carboxylic acids. A representative procedure involves:

-

Dissolving 20-hydroxy-pregn-4-en-3-one derivatives in a lower alcohol (e.g., methanol or butanol).

-

Adding MnO₂ and stirring at room temperature under aerobic conditions.

-

Purifying the product via silica gel chromatography and recrystallization.

Example Synthesis

Cyanide-Ion-Catalyzed Aerobic Oxidation

This method employs potassium cyanide (KCN) as a catalyst in buffered alcoholic solutions to facilitate oxidation by atmospheric oxygen. Key steps include:

-

Dissolving the 20-hydroxy precursor in methanol or butanol.

-

Adding acetic acid and KCN to adjust pH to 4–7.

-

Stirring under air for 20–30 minutes, followed by extraction and chromatography.

Optimized Conditions

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Solvent | Methanol | 28.8% | |

| Catalyst | KCN (400 mg per 100 mL solvent) | ||

| Temperature | Room temperature (20–25°C) |

Industrial-Scale Production Processes

Industrial methods prioritize cost-efficiency and reproducibility. Patent literature describes multi-step syntheses starting from corticosterone analogs:

Copper(II)-Catalyzed Rearrangement

A scalable route involves rearranging 21-hydroxy-20-oxo-pregnane derivatives using copper(II) acetate:

-

Rearrangement : Stirring corticosterone analogs with copper(II) acetate in butanol for 72 hours yields a mixture of 20α- and 20β-hydroxy isomers.

-

Oxidation : The crude mixture is oxidized with MnO₂ or PbO₂ to isolate the 21-oic acid derivative.

Process Metrics

Epoxide Ring-Opening Reactions

For fluorinated derivatives, epoxide rings in steroid intermediates are opened with hydrogen fluoride or chloride, followed by oxidation:

-

Epoxide Opening : Treating Δ⁴,⁵-epoxides with HF/HCl yields 20-hydroxy intermediates.

-

Oxidation : Subsequent MnO₂ oxidation produces the target carboxylic acid.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| In Vivo Conversion | No synthetic reagents required | Low yield, biological variability | <5% |

| MnO₂ Oxidation | Rapid (<10 minutes) | Requires chromatographic purification | 40–50% |

| Cyanide-Catalyzed | Scalable, mild conditions | Cyanide handling requirements | 25–30% |

| Industrial Copper Route | High purity, suitable for derivatives | Multi-step, long reaction times | 30–40% |

Biological Activity

Pregn-4-en-21-oic acid, 11,20-dihydroxy-3-oxo-, (11b)-, also known as 11β,20-dihydroxy-3-oxopregn-4-en-21-oic acid, is a steroidal compound that has garnered attention for its significant biological activities. This compound serves as a metabolite of corticosterone and plays crucial roles in various physiological processes, including energy homeostasis and immune response regulation.

| Property | Value |

|---|---|

| Molecular Formula | C21H30O5 |

| Molecular Weight | 362.5 g/mol |

| CAS Number | 75879-79-7 |

| IUPAC Name | 2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |

Pregn-4-en-21-oic acid acts primarily through its interaction with specific receptors and enzymes in the body. It is known to modulate glucocorticoid receptor activity and can influence metabolic pathways related to lipid metabolism and inflammation. The compound's synthesis involves the conversion of corticosterone via cytochrome P450 enzymes (specifically CYP3A4), leading to its biological functionality in the liver and other tissues .

Biological Activities

- Anti-inflammatory Effects : The compound has been shown to exert anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines. Studies indicate that it can inhibit the activation of NF-kB pathways, which are critical in inflammatory responses .

- Metabolic Regulation : Pregn-4-en-21-oic acid plays a role in energy homeostasis. It influences glucose metabolism and lipid profiles by acting on liver cells to regulate insulin sensitivity and fat storage .

- Immunomodulation : This compound has demonstrated immunomodulatory properties by affecting T-cell activation and proliferation. It can enhance or suppress immune responses depending on the physiological context .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of Pregn-4-en-21-oic acid on macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in the production of TNF-alpha and IL-6 cytokines when treated with the compound at varying concentrations. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Metabolic Effects

In an animal model of obesity-induced insulin resistance, administration of Pregn-4-en-21-oic acid led to improved insulin sensitivity and reduced hepatic steatosis. The study highlighted its role in modulating lipid metabolism and suggested potential therapeutic applications for metabolic disorders .

Scientific Research Applications

The structure of DHOPA features a steroid backbone with hydroxyl groups at the 11 and 20 positions. The presence of these functional groups contributes to its biological activity and interaction with various receptors.

Biochemical Pathways

DHOPA plays a crucial role in several metabolic pathways:

- Corticosterone Metabolism : It is produced from corticosterone through enzymatic conversion involving cytochrome P450 enzymes, specifically CYP3A4. This enzyme facilitates the conversion of corticosterone to DHOPA via an aldehyde intermediate .

- Energy Homeostasis : DHOPA has been implicated in the regulation of energy balance and metabolism. Studies have shown that its levels can be significantly elevated in response to peroxisome proliferator-activated receptor alpha (PPARα) agonists, indicating its role in lipid metabolism and energy expenditure .

Potential Therapeutic Uses

Research indicates that DHOPA may have therapeutic potential in various conditions:

- Metabolic Disorders : Given its role in lipid metabolism, DHOPA could be explored as a biomarker or therapeutic target for conditions like obesity and diabetes .

- Immune Response Modulation : The compound's involvement in immune regulation suggests potential applications in autoimmune diseases or conditions characterized by chronic inflammation .

Biomarker Development

DHOPA has been identified as a biomarker for assessing PPARα activation. Its elevated levels can indicate metabolic changes due to pharmacological interventions or dietary modifications . This application is particularly relevant for drug development and personalized medicine.

Case Study 1: PPARα Agonist Treatment

A study conducted on animal models treated with PPARα agonists demonstrated a significant increase (up to 50 times) in DHOPA levels compared to control groups. This finding supports the hypothesis that DHOPA can serve as a reliable biomarker for monitoring metabolic responses to pharmacological agents targeting PPARα .

Case Study 2: Corticosteroid Metabolism in Liver Disease

Research has shown that DHOPA levels are markedly elevated in liver disease models. The correlation between increased DHOPA and liver dysfunction highlights its potential utility as a diagnostic marker for hepatic conditions .

Comparison with Similar Compounds

Table 1: Structural Features of Key Pregnane Derivatives

Physicochemical Properties

Table 3: Key Physicochemical Data

Notes on Evidence and Contradictions

Structural Ambiguities : lists a compound with a Δ¹⁷(20) double bond and 3,11-dioxo groups but omits the C20 hydroxyl, conflicting with the target compound’s hydroxylated C20 .

Nomenclature Variability: Some sources use "pregna" vs. "pregn" numbering conventions (e.g., vs. 10), which may cause confusion in substituent positions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to produce Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b)-, and how is structural integrity validated?

- Methodological Answer : Synthesis typically involves selective oxidation, hydroxylation, and acetylation steps, as seen in structurally analogous steroids (e.g., ). For validation:

-

Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via proton and carbon shifts (e.g., 11β-configuration) .

-

Mass Spectrometry (MS) : Confirms molecular weight (e.g., MW 406.524 for derivatives; ).

-

X-ray Crystallography : Resolves ambiguous stereocenters (if crystalline derivatives are available).

Structural Data Summary Molecular Formula: C₂₃H₃₄O₆ Molecular Weight: 406.524 CAS References: 61549-70-0 (analog)

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer :

- Enzyme-Linked Assays : Test inhibition of steroidogenic enzymes (e.g., 11β-hydroxysteroid dehydrogenase) due to structural similarity to corticosteroids .

- GC-MS Bioactivity Profiling : As applied in plant-extract studies (), screen for larval toxicity or receptor binding using standardized protocols.

- Cell-Based Assays : Use immortalized cell lines (e.g., HEK293) transfected with glucocorticoid receptors to assess transcriptional activity.

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across different experimental models?

- Methodological Answer :

- Model-Specific Optimization : Validate assay conditions (e.g., pH, cofactors) to replicate findings from (GC-MS in larval models) versus cell-based systems.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency thresholds.

- Multi-Omics Replication : Apply frameworks from to integrate transcriptomic/metabolomic data, controlling for false discoveries.

Q. What computational strategies predict the compound’s interactions with glucocorticoid receptors?

- Methodological Answer :

- Molecular Docking : Use crystal structures of glucocorticoid receptors (PDB ID: 1P93) to simulate binding affinities.

- QSAR Modeling : Correlate substituent effects (e.g., 11β-OH, 3-oxo groups) with activity using datasets from and .

- MD Simulations : Assess conformational stability of receptor-ligand complexes over 100-ns trajectories.

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally traced?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁴C at C-21 to track carboxylate metabolism in hepatocyte models.

- LC-HRMS Metabolomics : Identify phase I/II metabolites (e.g., glucuronidation at C-11 or C-20) using high-resolution mass spectrometry.

- Enzyme Knockdown Studies : Use siRNA targeting CYP3A4/CYP17A1 to confirm metabolic dependencies.

Q. How should researchers design studies to investigate the compound’s enantiomer-specific effects?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers via HPLC with amylose-based columns.

- Circular Dichroism (CD) : Validate optical activity and assign absolute configurations .

- Stereo-Selective Assays : Compare 11β vs. 11α derivatives in receptor-binding assays ().

Data Contradiction & Validation

Q. What steps mitigate risks of false positives in omics-level studies of this compound?

- Methodological Answer :

- Adjustment for Multiple Comparisons : Apply Benjamini-Hochberg correction (FDR <0.05) to genomic datasets.

- Independent Cohort Validation : Replicate findings in distinct biological models (e.g., zebrafish vs. murine).

- Causal Inference Frameworks : Use Mendelian randomization or Bayesian networks to distinguish direct effects from confounding ().

Theoretical & Conceptual Frameworks

Q. How can steroidogenesis theory guide hypothesis generation for this compound’s mechanism?

- Methodological Answer :

- Pathway Mapping : Overlay the compound’s structure onto steroidogenic cascades (e.g., ’s corticosterone analogs) to predict interference points.

- Knockout/Overexpression Models : Test hypotheses in adrenal cell lines with CRISPR-edited STAR or CYP11B1 genes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.